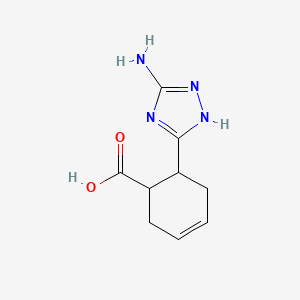

6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Data Interpretation

While direct crystallographic data for this compound are not publicly available, structural analogs (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) reveal key insights into triazole-cyclohexene interactions. For similar systems:

- Triazole ring planarity : The 1,2,4-triazole moiety adopts a planar conformation due to aromatic stabilization (6π-electron system).

- Cyclohexene conformation : The cyclohexene ring typically adopts a half-chair or boat conformation, depending on substituent positions.

- Linkage orientation : The 5-amino substituent on the triazole ring likely adopts an anti conformation relative to the cyclohexene ring to minimize steric strain.

Table 1: Hypothetical Bond Lengths and Angles for Key Functional Groups (Based on Analogous Compounds)

| Bond/Group | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C–N (Triazole) | 1.32–1.38 | 105–115 | |

| C–C (Cyclohexene) | 1.34–1.38 | 120–125 | |

| C=O (Carboxylic acid) | 1.20–1.25 | 120 |

Torsional Angle Analysis of Cyclohexene-Triazole Linkage

The torsional angles between the cyclohexene ring and triazole substituent are critical for understanding steric and electronic interactions. In analogous compounds:

- Cyclohexene-triazole dihedral angle : Typically ranges from 30° to 60°, depending on substituent bulk.

- Amino group orientation : The 5-amino group on the triazole ring may adopt a pyramidal geometry, with a sum of bond angles around 328° (as observed in similar triazole derivatives).

For 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid, the cyclohexene ring’s double bond (C3–C4) likely induces a transannular effect, stabilizing the triazole’s planar geometry.

Electronic Structure and Resonance Properties

Hybridization State of Triazole Nitrogen Atoms

The 1,2,4-triazole ring exhibits distinct hybridization patterns:

- N1 and N4 : sp² hybridized, participating in the aromatic π-system.

- N2 and N3 : sp² hybridized, with lone pairs contributing to resonance stabilization.

- C5 (triazole ring) : sp² hybridized, bonded to the cyclohexene ring via a single bond.

The amino group at position 5 is sp³ hybridized, with a pyramidal geometry due to lone-pair electron repulsion.

Conjugation Effects in Carboxylic Acid Substituent

The carboxylic acid group (-COOH) at position 1 of the cyclohexene ring participates in resonance delocalization:

- Resonance stabilization : The -COO⁻ form (in basic conditions) allows conjugation across the C=O and O–C bonds, reducing electron density at the carbonyl carbon.

- Hydrogen bonding : The -OH group forms intramolecular or intermolecular hydrogen bonds, influencing molecular packing in crystalline states.

Properties

IUPAC Name |

6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGEHQZWWVAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C2=NC(=NN2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .

Mode of Action

The compound interacts with its target, lanosterol 14α-demethylase, by binding to it

Biochemical Pathways

The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.

Biochemical Analysis

Biochemical Properties

The 1,2,4-triazole family, to which 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid belongs, operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors

Cellular Effects

Compounds in the 1,2,4-triazole family have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.

Molecular Mechanism

1,2,4-triazoles are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors.

Metabolic Pathways

1,2,4-triazoles are known to be involved in various biochemical reactions.

Biological Activity

The compound 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a member of the 1,2,4-triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 208.22 g/mol

- CAS Number : 1250099-01-4

The primary target of this compound is lanosterol 14α-demethylase (CYP51) , an enzyme critical in sterol biosynthesis. The interaction with CYP51 leads to the inhibition of this enzyme, which is pivotal in the production of ergosterol in fungi and cholesterol in humans. This inhibition disrupts cellular membrane integrity and function, making it a potential antifungal agent.

Biological Activity Overview

Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities:

- Antifungal : Inhibition of ergosterol synthesis makes this compound effective against various fungal pathogens.

- Antiviral : Some derivatives have shown potential in inhibiting viral replication.

- Antibacterial : Certain triazole derivatives demonstrate antibacterial properties against gram-positive and gram-negative bacteria.

- Anticancer : Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells .

Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to this compound showed significant inhibition of fungal growth at low concentrations, highlighting its potential as a therapeutic agent against fungal infections .

Anticancer Properties

In another investigation, researchers synthesized several derivatives and tested their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific modifications to the triazole ring enhanced anticancer activity, suggesting that this compound could be optimized for greater efficacy in cancer therapy .

Biochemical Pathways

The compound's action can be summarized as follows:

- Inhibition of CYP51 : Leads to disrupted sterol biosynthesis.

- Alteration of Membrane Integrity : Affects cell viability in fungi and potentially cancer cells.

- Induction of Apoptosis : Observed in various cancer cell lines during treatment with triazole derivatives.

Comparative Biological Activity Table

Scientific Research Applications

Antifungal Activity

The compound has shown promising antifungal properties by inhibiting CYP51, which is a target for many antifungal agents. In particular, it may serve as a lead compound for developing new antifungal drugs that can overcome resistance seen in current treatments .

Anticancer Research

Research indicates that compounds in the 1,2,4-triazole family exhibit anticancer activity. The ability of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid to inhibit specific enzymes involved in cell proliferation makes it a candidate for further investigation in cancer therapeutics .

Antiviral and Antibacterial Properties

Preliminary studies suggest that this compound may possess antiviral and antibacterial properties as well. The triazole moiety is known for its ability to interact with various biological receptors through hydrogen bonding and dipole interactions . This suggests potential applications in treating viral infections and bacterial diseases.

Biochemical Pathway Studies

The compound can be used to study biochemical pathways involving sterol biosynthesis. By inhibiting CYP51, researchers can better understand the role of sterols in cellular processes and disease states .

Case Study 1: Antifungal Efficacy

A study published in RSC Advances demonstrated the synthesis of derivatives of triazole compounds that exhibited significant antifungal activity against Candida albicans. The results indicated that modifications to the triazole ring could enhance efficacy against resistant strains .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. This selective toxicity presents a promising avenue for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and analogous molecules:

Structural and Functional Analysis

Heterocyclic Moieties: The target compound’s 5-amino-1,2,4-triazole group contrasts with tetrazole () and thiadiazole () in related molecules. Triazoles are known for metal coordination and hydrogen-bonding capabilities, which may enhance corrosion inhibition or antiviral activity . Tetrazoles and thiadiazoles, however, are more commonly utilized in antibiotics due to their electron-withdrawing properties and stability in biological environments .

The thioether derivative’s activity (50% plaque reduction at 80 mM) highlights the importance of substituent positioning for efficacy.

Material Science Applications: The cyclohexene-carboxylic acid framework is shared with PACC (), which achieves 99% corrosion inhibition in nanocomposites. The target compound’s triazole group could improve metal adsorption compared to PACC’s carbamoyl groups, though experimental validation is needed.

Tautomerism and Stability: Unlike 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (), which exhibit tautomerism affecting reactivity, the target compound’s rigid cyclohexene ring may limit tautomeric shifts. This rigidity could enhance stability in acidic or oxidative environments.

Synthesis and Commercial Viability :

- The discontinuation of the target compound () contrasts with analogs like PACC and thiadiazole-containing antibiotics, which remain actively researched. Scalable synthesis methods (e.g., microwave irradiation in ) could revive interest if applied to the target molecule.

Q & A

Basic: What are the established synthetic routes for 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of triazole-containing cyclohexene derivatives typically involves multi-step reactions. Key steps include:

- Cyclohexene Ring Formation : Cyclohexene carboxylic acid derivatives are often synthesized via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors .

- Triazole Incorporation : 1,2,4-Triazole moieties can be introduced using Huisgen cycloaddition or condensation reactions with hydrazine derivatives. For example, refluxing with sodium acetate in acetic acid has been effective for analogous triazole-carboxylic acid systems .

- Optimization : Reaction time, temperature, and solvent polarity significantly impact yield. Recrystallization from DMF/acetic acid mixtures improves purity .

Basic: What spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclohexene ring (δ 5.5–6.5 ppm for olefinic protons) and triazole NH/amino groups (δ 6.0–8.0 ppm). Carboxylic acid protons may appear broad due to hydrogen bonding .

- X-ray Crystallography : For chiral centers (e.g., cyclohexene substituents), single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding networks, as demonstrated in related cyclohexene-carboxylic acid structures .

Basic: How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with known triazole sensitivity, such as metalloproteases or kinases. For example, triazole derivatives inhibit fungal CYP51 enzymes .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases). Include positive controls (e.g., ketoconazole for antifungal assays) and validate results via dose-response curves (IC₅₀ determination) .

Advanced: What experimental design strategies mitigate variability in pharmacological studies involving this compound?

Methodological Answer:

Adopt a split-plot design to account for multiple variables (e.g., dosage, administration route, time points). For example:

- Main Plots : Different concentrations of the compound.

- Subplots : Biological replicates (e.g., cell lines or animal models).

- Sub-Subplots : Time-dependent effects (e.g., pharmacokinetic sampling at 0, 6, 12, 24 h).

Randomization and four replicates per group reduce confounding factors .

Advanced: How can computational modeling predict the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., carboxylic acid or triazole rings).

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 5–9) to assess persistence. For example, cyclohexene rings may undergo photolytic cleavage under UV light .

- Ecotoxicology : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate bioaccumulation potential .

Advanced: How should researchers resolve contradictory data in cytotoxicity studies (e.g., varying IC₅₀ values across cell lines)?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized protocols (e.g., MTT vs. ATP-based viability assays).

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-line-specific pathways (e.g., ABC transporter overexpression in resistant lines).

- Dosage Calibration : Normalize results to intracellular concentration via LC-MS/MS to account for uptake variability .

Basic: What purification methods are effective for isolating enantiomers of this chiral compound?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Derivatization : Convert the carboxylic acid to a methyl ester for diastereomeric resolution via recrystallization .

Advanced: What strategies enhance the compound’s stability in aqueous formulations for in vivo studies?

Methodological Answer:

- pH Adjustment : Stabilize the carboxylic acid group at pH 6.5–7.4 using phosphate buffers.

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage .

Basic: How does the compound’s logP value influence its pharmacokinetic profile?

Methodological Answer:

- logP Determination : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water).

- Bioavailability : A logP >1 enhances membrane permeability but may reduce solubility. Balance via prodrug strategies (e.g., ester prodrugs for increased hydrophilicity) .

Advanced: What methodologies assess synergistic effects when combining this compound with other therapeutic agents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.